

PS-1145: A Potent Inhibitor of the Inflammatory Response

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Compound of Interest

Compound Name: PS-1145

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An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

PS-1145 is a small molecule inhibitor of the I κ B kinase (IKK) complex, a critical node in the nuclear factor kappa B (NF- κ B) signaling pathway.[1][2] By targeting IKK, **PS-1145** effectively blocks the phosphorylation and subsequent degradation of I κ B α , the natural inhibitor of NF- κ B. [2] This action prevents the nuclear translocation of NF- κ B, a transcription factor that orchestrates the expression of a wide array of pro-inflammatory genes. Consequently, **PS-1145** has demonstrated significant potential in mitigating inflammatory responses in various preclinical models. This technical guide provides a comprehensive overview of **PS-1145**, including its mechanism of action, its effects on inflammatory mediators, and detailed experimental protocols for its study.

Introduction

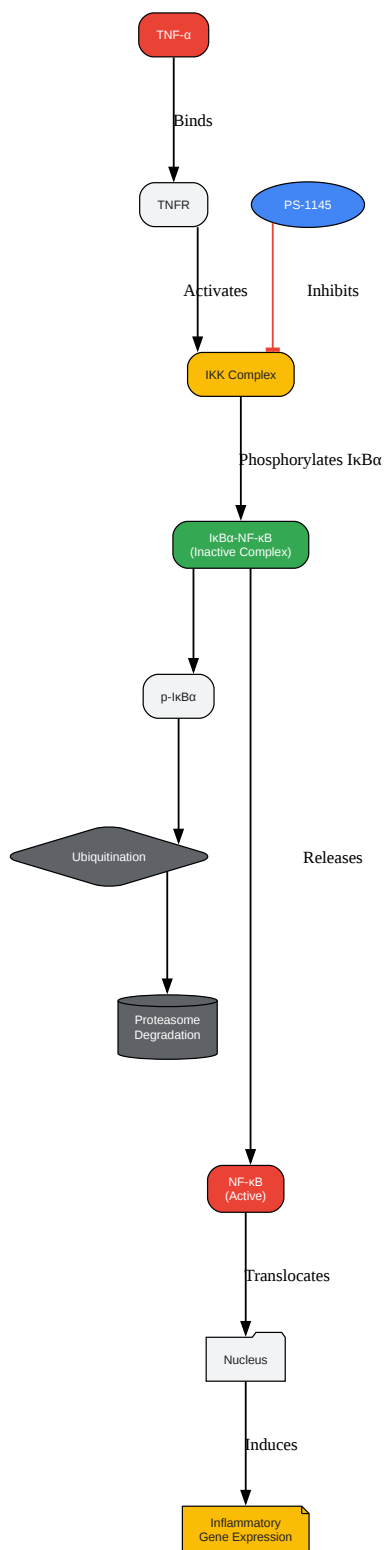
The NF- κ B signaling pathway is a cornerstone of the innate and adaptive immune systems. Its dysregulation is implicated in a multitude of inflammatory diseases, including rheumatoid arthritis, inflammatory bowel disease, and certain cancers.[3] The IKK complex, composed of IKK α , IKK β , and the regulatory subunit NEMO (NF- κ B essential modulator), is a central kinase in the canonical NF- κ B pathway. Upon stimulation by pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF- α) or interleukin-1 beta (IL-1 β), the IKK complex becomes activated and phosphorylates I κ B α . [2] This phosphorylation event targets I κ B α for ubiquitination and

proteasomal degradation, thereby releasing NF- κ B to translocate to the nucleus and initiate the transcription of genes encoding pro-inflammatory cytokines, chemokines, and adhesion molecules.[2]

PS-1145 is a potent and selective inhibitor of IKK, with a reported IC₅₀ of 88 nM.[1] Its ability to suppress NF- κ B activation makes it a valuable tool for studying inflammatory processes and a potential therapeutic agent for a range of inflammatory disorders.

Mechanism of Action

PS-1145 exerts its anti-inflammatory effects by directly inhibiting the catalytic activity of the IKK complex.[1] This inhibition prevents the phosphorylation of I κ B α at serine residues 32 and 36, which is the critical step for its degradation.[4] By stabilizing the I κ B α -NF- κ B complex in the cytoplasm, **PS-1145** effectively blocks the downstream signaling cascade that leads to the production of inflammatory mediators.



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Caption: Signaling pathway of **PS-1145** action.

Effects on Inflammatory Response

In Vitro Studies

Numerous in vitro studies have demonstrated the potent anti-inflammatory effects of **PS-1145** in various cell types.

- **Inhibition of NF-κB Activation:** **PS-1145** blocks TNF-α-induced NF-κB activation in a dose- and time-dependent manner in multiple myeloma (MM) cells.[1]
- **Reduction of Pro-inflammatory Cytokines:** In a study on alcohol-related liver disease, **PS-1145** significantly reduced the levels of IL-6 and TNF-α.[4]
- **Induction of Anti-inflammatory Cytokines:** The same study showed that **PS-1145** increased the levels of the anti-inflammatory cytokine IL-10.[4]
- **Inhibition of Cell Proliferation:** **PS-1145** has been shown to inhibit the proliferation of various cancer cell lines, including chronic myeloid leukemia (CML) and prostate carcinoma cells.[3][5]
- **Induction of Apoptosis:** **PS-1145** induces caspase-3/7-dependent apoptosis in prostate cancer cells and enhances apoptosis in tumor-bearing rats.[3]
- **Inhibition of Cell Invasion:** In highly invasive prostate cancer cells, **PS-1145** was found to inhibit invasion activity in a dose-dependent manner.[3]

Parameter	Cell Line/Model	Treatment	Result	Reference
IKK Inhibition	IKK Complex	PS-1145	IC50 = 88 nM	[1]
NF-κB Activation	Multiple Myeloma (MM) cells	PS-1145	Dose- and time-dependent inhibition of TNF-α-induced activation	[1]
Cytokine Production	Alcohol-related liver disease model	PS-1145	Significant reduction in IL-6 and TNF-α; increase in IL-10	[4]
Cell Proliferation	Nasopharyngeal Carcinoma (NPC) cell lines	PS-1145	IC50 values: HONE1 = 26.5 μM, HK1 = 25.8 μM, C666 = 8.7 μM, NPC43 = 6.7 μM	[6]
Apoptosis	C666 NPC cells	32 μM PS-1145	>4-fold increase in apoptotic cells	[6]

In Vivo Studies

Preclinical animal models have further substantiated the anti-inflammatory and anti-tumor efficacy of **PS-1145**.

- **Reduction of Serum Cytokines:** In a mouse model, administration of **PS-1145** at 50 mg/kg resulted in a significant decrease in the serum levels of three different cytokines.[1]
- **Inhibition of Hypothalamic Inflammation:** In a rat model of diet-induced obesity, intracerebroventricular (icv) injection of **PS-1145** blocked hypothalamic inflammation and decreased IL-1β mRNA content by approximately 75%.[1]

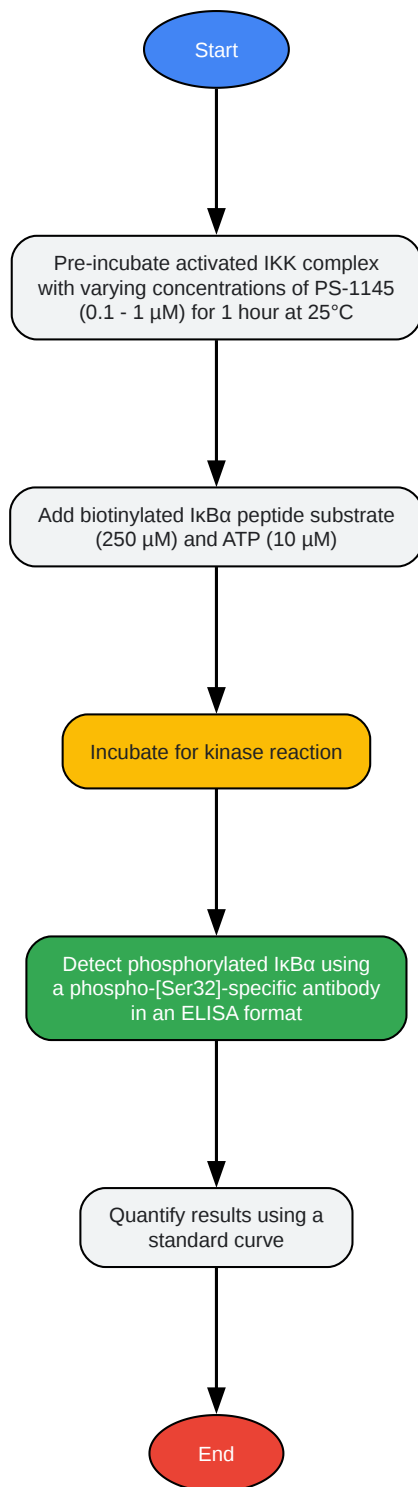
- Tumor Growth Suppression: In a nude mouse model with nasopharyngeal carcinoma xenografts, a low dose of **PS-1145** (3 mg/kg) significantly suppressed subcutaneous tumor formation without apparent adverse effects.[6]

Animal Model	Treatment	Route	Key Findings	Reference
Mouse	50 mg/kg PS-1145	-	Significant decrease in serum cytokine levels	[1]
Rat (diet-induced obesity)	PS-1145	Intracerebroventricular (icv)	Blocked hypothalamic inflammation, ~75% decrease in IL-1 β mRNA	[1]
Nude Mouse (NPC xenograft)	3 mg/kg PS-1145	Intravenous (bi-weekly)	Significantly suppressed tumor growth, no apparent toxicity	[6]

Experimental Protocols

IKK Kinase Assay

This protocol describes an in vitro kinase assay to determine the inhibitory activity of **PS-1145** on the IKK complex.



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Caption: Workflow for IKK Kinase Assay.

Materials:

- Activated IKK complex
- **PS-1145**
- Biotinylated I κ B α peptide (e.g., RHDSGLDSMKD)
- ATP
- Kinase reaction buffer
- Phospho-[Ser32]-I κ B α specific antibody
- ELISA plates and reagents
- Plate reader

Procedure:

- Pre-incubate the activated IKK complex with varying concentrations of **PS-1145** (e.g., 0.1–1 μ M) for 1 hour at 25°C in a suitable kinase reaction buffer.[\[7\]](#)
- Initiate the kinase reaction by adding the biotinylated I κ B α peptide substrate (final concentration 250 μ M) and ATP (final concentration 10 μ M).[\[7\]](#)
- Incubate the reaction for a defined period (e.g., 30 minutes) at 30°C.
- Stop the reaction by adding EDTA.
- Transfer the reaction mixture to an ELISA plate coated with a capture antibody for the biotinylated peptide.
- Detect the phosphorylated peptide using a phospho-[Ser32]-I κ B α specific antibody conjugated to a reporter enzyme (e.g., HRP).
- Add the appropriate substrate and measure the signal using a plate reader.

- Calculate the IC₅₀ value of **PS-1145** by plotting the percentage of inhibition against the log concentration of the inhibitor.

NF-κB Reporter Assay

This protocol outlines a cell-based reporter assay to measure the effect of **PS-1145** on NF-κB transcriptional activity.

Materials:

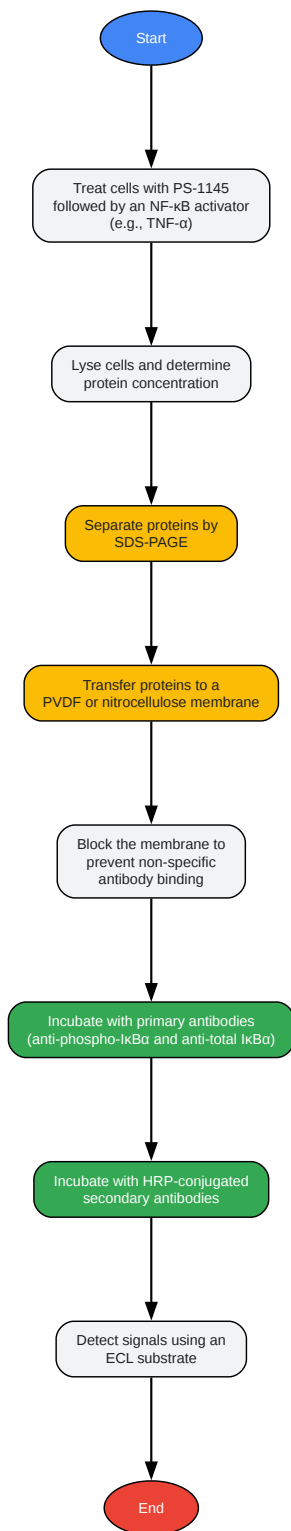
- Human cell line stably transfected with an NF-κB-driven luciferase reporter gene (e.g., HEK293)
- Cell culture medium and supplements
- **PS-1145**
- NF-κB activating agent (e.g., TNF-α or PMA)
- Luciferase assay reagent
- Luminometer

Procedure:

- Seed the NF-κB reporter cells in a 96-well plate and allow them to adhere overnight.
- Pre-treat the cells with various concentrations of **PS-1145** for 1-2 hours.
- Stimulate the cells with an NF-κB activating agent (e.g., TNF-α at 10 ng/mL) for 6-24 hours. [\[8\]](#)[\[9\]](#)
- Lyse the cells and measure the luciferase activity using a luminometer according to the manufacturer's instructions for the luciferase assay reagent.
- Normalize the luciferase activity to a control (e.g., total protein concentration or a co-transfected control reporter).
- Determine the inhibitory effect of **PS-1145** on NF-κB activity.

Western Blot for I κ B α Phosphorylation

This protocol describes the detection of I κ B α phosphorylation in cell lysates by Western blotting.



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Caption: Western Blot workflow for p-IkBα.

Materials:

- Cell line of interest
- **PS-1145**
- NF- κ B activating agent (e.g., TNF- α)
- Lysis buffer with protease and phosphatase inhibitors
- SDS-PAGE gels and running buffer
- PVDF or nitrocellulose membrane
- Transfer buffer
- Blocking buffer (e.g., 5% BSA in TBST)
- Primary antibodies: anti-phospho-I κ B α (Ser32/36) and anti-total I κ B α
- HRP-conjugated secondary antibody
- Enhanced chemiluminescence (ECL) substrate
- Imaging system

Procedure:

- Culture cells to the desired confluency.
- Pre-treat the cells with **PS-1145** for 1-2 hours.
- Stimulate the cells with an NF- κ B activator for a short period (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them in lysis buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration of the lysates.

- Separate equal amounts of protein from each sample by SDS-PAGE.
- Transfer the separated proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with blocking buffer for 1 hour at room temperature.
- Incubate the membrane with the primary antibody against phospho-IkB α overnight at 4°C.
- Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Detect the signal using an ECL substrate and an imaging system.
- To ensure equal protein loading, the membrane can be stripped and re-probed with an antibody against total IkB α or a housekeeping protein like GAPDH.

Pharmacokinetics and Safety

Limited information is publicly available regarding the detailed pharmacokinetics and safety profile of **PS-1145**. Preclinical studies in mice and rats have utilized doses ranging from 3 mg/kg to 50 mg/kg administered intravenously or intracerebroventricularly.[1][6] In a study with nude mice, a 3 mg/kg intravenous dose administered bi-weekly was reported to be safe with no apparent adverse effects.[6] Further studies are required to fully characterize the pharmacokinetic properties, including absorption, distribution, metabolism, and excretion (ADME), as well as the comprehensive safety and toxicity profile of **PS-1145**.

Clinical Development

As of the date of this document, there is no publicly available information on the clinical trial status of **PS-1145** for inflammatory diseases.

Conclusion

PS-1145 is a potent and specific inhibitor of the IKK complex, demonstrating significant anti-inflammatory and anti-proliferative effects in a range of preclinical models. Its ability to effectively block the NF- κ B signaling pathway highlights its potential as a therapeutic agent for various inflammatory and malignant conditions. The experimental protocols provided in this guide offer a framework for researchers to further investigate the biological activities of **PS-**

1145 and explore its therapeutic potential. Further research, including comprehensive pharmacokinetic, toxicological, and clinical studies, is warranted to fully elucidate the clinical utility of this promising compound.

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